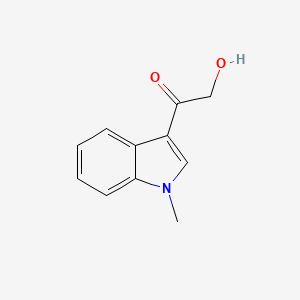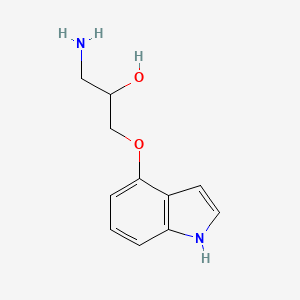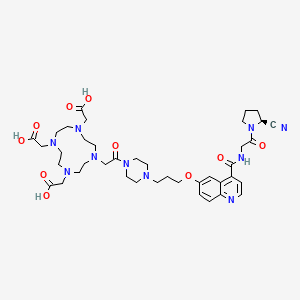![molecular formula C11H8N2 B3349820 Pyrimido[1,6-a]indole CAS No. 23989-28-8](/img/structure/B3349820.png)
Pyrimido[1,6-a]indole
Overview
Description
Pyrimido[1,6-a]indole is a type of heterocyclic compound that is widely represented in the chemistry of natural products . It plays important roles in various physiological processes . Some of the most important examples from this class of compounds are active pharmaceutical ingredients . These heterocyclic compounds exhibit antifungal and hypoglycemic activity, and can also be effective in the treatment of atherosclerosis . Besides that, pyrimido[1,6-a]indoles can be useful starting materials for the synthesis of other biologically active molecules .
Synthesis Analysis
The synthesis of pyrimido[1,6-a]indoles has been widely studied over the past decade . Depending on the synthons used for assembling the target structure, three main approaches to the synthesis of pyrimido[1,6-a]indoles can be distinguished: annulation of a pyrimidine ring to 2-aminoindoles, modification of other indole derivatives, and miscellaneous methods . A three-component synthesis of pyrimido[1,6-a]indoles was performed by combining ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides .Molecular Structure Analysis
The molecular structure of pyrimido[1,6-a]indole is complex and involves a pyrimidine ring fused to an indole ring . The most commonly used substrates for the assembly of pyrimido[1,6-a]indole and indolo[1,6-a]quinazoline ring systems are derivatives of 2-aminoindoles .Chemical Reactions Analysis
The chemical reactions involving pyrimido[1,6-a]indole are diverse and depend on the specific derivatives and conditions used . For instance, a three-component synthesis of pyrimido[1,6-a]indoles was performed by combining ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides . This method involves the sequential combination of Sonogashira reaction with [3+3] cyclocondensation .Safety and Hazards
While specific safety and hazard information for pyrimido[1,6-a]indole was not found in the retrieved sources, it is generally recommended to ensure adequate ventilation, use personal protective equipment as required, avoid dust formation, and keep people away from and upwind of spill/leak when handling similar chemical compounds .
Future Directions
The synthesis and study of pyrimido[1,6-a]indole and its derivatives have been a topic of interest in recent years due to their potential applications in pharmaceuticals and other fields . Future research may focus on developing new synthetic pathways, exploring their biological activities, and investigating their potential therapeutic applications .
properties
IUPAC Name |
pyrimido[1,6-a]indole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-4-11-9(3-1)7-10-5-6-12-8-13(10)11/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCPLBSPKVCZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3N2C=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00521548 | |
| Record name | Pyrimido[1,6-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00521548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23989-28-8 | |
| Record name | Pyrimido[1,6-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00521548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1H-1,2,3-Triazolo[4,5-C]pyridin-1-amine](/img/structure/B3349757.png)






![Benzo[h]-1,6-naphthyridin-5(6H)-one](/img/structure/B3349813.png)

![Imidazo[1,5-a]pyrido[3,4-e]pyrazin-4(5H)-one](/img/structure/B3349834.png)